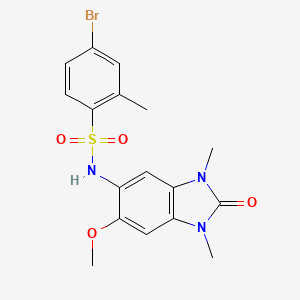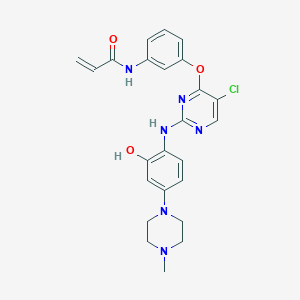
APC-300
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. APC-300 is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, APC-300 has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that APC-300 may have potential applications in the treatment of several tumor types. APC-300 is currently in preclinical development.
Scientific Research Applications
Autonomous Production Control (APC) in Manufacturing
APC-300 is significant in improving the performance of production systems. Autonomous Production Control (APC) focuses on enhancing the performance of production systems by enabling a fast and flexible response to changes in dynamic production environments. The decision-making power shifts from a central planning unit to intelligent, distributed logistic objects, capable of handling the increasing complexity of modern manufacturing systems. Despite the predominant theoretical contributions, practical implementations of APC in discrete manufacturing industries are also noted, indicating the potential for future research and development in this science field (Martins, Fernandes, & Varela, 2018).
Advanced High-Throughput Screening Techniques for Drug Discovery
APC devices, specifically Automated Patch Clamp (APC) devices, are crucial in many industrial and academic labs. These devices enable users to perform routine screening experiments and complex kinetic experiments efficiently. Developments in APC devices, such as temperature control, internal solution exchange, and current clamp features, have enhanced their utility in drug discovery. The potential of APC devices in drug discovery is expected to grow, with a focus on using stem cells and recordings in current clamp mode, along with the development of complex add-ons like dynamic clamp and optical stimulation on high throughput devices (Obergrussberger et al., 2018).
Amphiphilic Conetworks (APCNs) in High-Technology Applications
APC-300 is also relevant in the field of amphiphilic conetworks (APCNs), which have garnered significant scientific and technological interest due to their potential in high-technology applications. APCNs are distinguished from similar constructs like interpenetrating networks and grafted networks. The synthesis strategies for APCNs, including free radical induced polymerizations, ionic living polymerizations, and chemical combinations of hydrophilic and hydrophobic prepolymers, are systematically identified, evaluated, and systematized. This comprehensive analysis indicates the promise of APCNs in various high-tech applications, including extended-wear soft contact lenses (Erdodi & Kennedy, 2006).
APC in Neuroprotection and Malaria Treatment
Activated protein C (APC) has therapeutic implications, especially in neuroprotection and malaria treatment. APC's multifaceted activities or absence thereof are deeply involved in multiple neuropathologies, presenting abundant opportunities for translational research. For instance, APC therapy holds promise in ischemic stroke treatment, and its cytoprotective activities, including the inhibition of NLRP3-mediated inflammasome, are continuously advancing our understanding of its role in diseases like Alzheimer's and graft-versus-host disease (Mosnier, 2019).
properties
Product Name |
APC-300 |
|---|---|
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
APC300; APC-300; APC 300 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




